molecular formula C21H25N3OS B4896946 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4896946
M. Wt: 367.5 g/mol
InChI Key: DAXFXJRUYWHEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Mechanism of Action

3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various transmembrane proteins, including Notch and amyloid precursor protein (APP). By blocking the activity of gamma-secretase, this compound prevents the cleavage of Notch and APP, which can lead to a reduction in the growth and proliferation of cancer cells and a reduction in the accumulation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth and metastasis. In Alzheimer's disease models, this compound has been shown to reduce the levels of beta-amyloid plaques in the brain, improve cognitive function, and reduce neuroinflammation. In cardiovascular disease models, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, reduce inflammation, and improve vascular function.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it is a well-characterized and widely available gamma-secretase inhibitor, which makes it a useful tool for studying the Notch signaling pathway and other gamma-secretase-dependent processes. However, one limitation of using this compound is that it can have off-target effects on other signaling pathways and cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more selective gamma-secretase inhibitors that can target specific substrates of the enzyme without affecting other signaling pathways. Another area of interest is the exploration of the potential of this compound as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, there is ongoing research on the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce side effects.

Synthesis Methods

3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-(1-piperidinyl)aniline with 3,4-dimethylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with carbon disulfide and ammonium hydroxide.

Scientific Research Applications

3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In cardiovascular disease research, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, which can contribute to the development of atherosclerosis.

properties

IUPAC Name

3,4-dimethyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15-6-7-17(14-16(15)2)20(25)23-21(26)22-18-8-10-19(11-9-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFXJRUYWHEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.